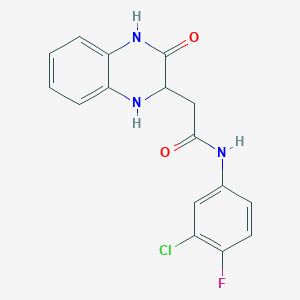

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide

描述

属性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O2/c17-10-7-9(5-6-11(10)18)19-15(22)8-14-16(23)21-13-4-2-1-3-12(13)20-14/h1-7,14,20H,8H2,(H,19,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNGZBTWAOBVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (such as glyoxal or diketones) under acidic or basic conditions.

Acylation Reaction: The resulting quinoxaline derivative is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.

Substitution Reaction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and cost.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce alcohol derivatives of the acetamide group.

科学研究应用

Anticancer Properties

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide has shown promising anticancer activity through various mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound inhibits the proliferation of several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects against these cell lines .

- Mechanisms of Action : The compound is believed to interfere with specific signaling pathways involved in cancer progression. It may inhibit transcription factors critical for tumor growth and survival, similar to other compounds within its structural class that target the SOX family of transcription factors .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

- Broad-Spectrum Antimicrobial Effects : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis .

Synthesis and Characterization

Research has focused on synthesizing various derivatives of quinoxaline-based compounds to explore their biological activities further. For example, a series of methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized and characterized using NMR spectroscopy, confirming their structures and evaluating their anticancer activities against human cancer cell lines .

作用机制

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit key enzymes involved in microbial metabolism, leading to antimicrobial effects.

DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer activity.

Signal Transduction Pathways: It can modulate signal transduction pathways, affecting cell proliferation and apoptosis.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a core acetamide structure with several derivatives, but differences in substituents and heterocyclic systems lead to variations in physicochemical and biological properties. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Melting Points: Thiazole derivatives (e.g., ) exhibit lower melting points (~288°C) compared to quinoxaline/quinazolinone analogs (>270°C), likely due to reduced hydrogen bonding in thiazoles .

- Hydrogen Bonding: Quinoxaline/quinazolinone derivatives form R²²(10) dimer motifs via N–H···O interactions, critical for crystal packing and solubility . The target compound’s amide and quinoxaline N–H groups likely participate in similar interactions.

- Lipophilicity : Thioether-containing analogs (e.g., ) have higher logP values than oxygen-linked derivatives due to sulfur’s hydrophobic nature .

Spectral Data

- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, consistent with quinoxaline-based acetamides .

- ¹H-NMR: The 3-chloro-4-fluorophenyl group shows characteristic deshielded aromatic protons (δ 7.2–7.9 ppm), while the quinoxaline NH resonates near δ 10–12 ppm .

生物活性

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

The compound can be characterized by its molecular formula and a molecular weight of approximately 347.75 g/mol. The structural features include a chloro-fluoro substituted phenyl ring and a quinoxaline moiety, which are known to contribute to its biological activities.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

Anticancer Activity

This compound has also been evaluated for anticancer properties. Compounds derived from the quinoxaline structure have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, certain derivatives exhibited IC50 values ranging from 1.9 to 2.3 µg/mL, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin, which has an IC50 of approximately 3.23 µg/mL .

| Cell Line | IC50 (µg/mL) | Standard Drug IC50 (µg/mL) |

|---|---|---|

| MCF-7 | 1.9 | 3.23 |

| HCT116 | 2.3 | 3.23 |

The biological activity of this compound is thought to involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. For instance, some derivatives have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR . This suggests a dual mechanism of action that could be exploited in drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the quinoxaline nucleus through cyclization reactions.

- Substitution reactions to introduce the chloro and fluoro groups on the phenyl ring.

- Acetylation to yield the final acetamide derivative.

This synthetic pathway is essential for optimizing yield and purity for biological testing.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several quinoxaline derivatives and evaluated their biological activities in vitro . Among these compounds, one derivative showed significant promise as an antimicrobial agent with an MIC comparable to established antibiotics.

Another study highlighted the anticancer potential of quinoxaline derivatives in animal models, demonstrating tumor reduction when treated with these compounds . These findings support further investigation into their therapeutic applications.

常见问题

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : A typical synthesis involves sequential substitution, reduction, and condensation reactions. For example:

Substitution : React 3-chloro-4-fluoroaniline with a suitable electrophile (e.g., naphthalen-1-ylacetyl chloride) in dichloromethane with triethylamine at low temperatures (273 K) to form the amide intermediate .

Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines, ensuring minimal side reactions .

Condensation : Employ coupling agents (e.g., DCC or EDCI) with cyanoacetic acid or similar reagents under inert atmospheres to finalize the structure .

Optimization : Adjust solvent polarity (e.g., toluene for crystallization), catalyst loading, and reaction time. Microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) can enhance reaction efficiency .

Q. How is the crystal structure of this compound determined, and what structural insights are critical for its stability?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Grow crystals via slow evaporation of toluene or dichloromethane .

- Collect data using Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion .

- Analyze hydrogen bonding (N–H···O) and dihedral angles (e.g., 60.5° between aromatic rings) to assess packing efficiency and stability .

- Refinement software (e.g., SHELXL) models hydrogen atoms via riding or restrained parameters .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 or CDCl3 to confirm substituent integration and coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MicroMass ZQ 2000 to validate molecular ion peaks (e.g., [M+H]) and isotopic clusters .

- IR : Identify carbonyl stretches (C=O at ~1680 cm) and NH bends (~3300 cm) .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthetic route design?

- Methodological Answer :

- Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and intermediates .

- Apply reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy pathways for key steps like amide bond formation .

- Validate predictions with high-throughput screening of solvent/catalyst combinations (e.g., triethylamine vs. DMAP) .

Q. What strategies resolve contradictions in biological activity data (e.g., anticonvulsant vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Studies : Perform IC50/EC50 assays across multiple concentrations (e.g., 1 nM–100 µM) to distinguish therapeutic vs. toxic thresholds .

- Selectivity Profiling : Test against related receptors (e.g., GABA-A for anticonvulsant activity) and off-target panels (e.g., hERG for cardiotoxicity) .

- Metabolic Stability : Use liver microsomes (human/rat) to assess if contradictory results arise from metabolite interference .

Q. How can crystallographic data inform the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Analyze crystal packing (e.g., π-π stacking distances, hydrogen-bond networks) to identify regions tolerant to substitution .

- Use docking simulations (AutoDock Vina) to model interactions with target proteins (e.g., kinases), guided by the compound’s torsion angles and steric bulk .

- Synthesize analogs with halogen substitutions (e.g., Br at para position) or extended aromatic systems to optimize binding affinity .

Q. What advanced techniques optimize reaction scalability while maintaining purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time and temperature .

- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to test variables (e.g., pH, stoichiometry) and identify robust conditions .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。